4,10-dibromo-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one
Overview
Description
2,5-Dibromo-7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one is a chemical compound with the molecular formula C9H2Br2OS2 and a molecular weight of 350.05 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta-dithiophene core substituted with bromine atoms at the 2 and 5 positions . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one typically involves the bromination of 7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one . The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for 2,5-Dibromo-7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms in the dithiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .
Scientific Research Applications
2,5-Dibromo-7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one primarily involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the electron-rich dithiophene core . These features make it a versatile compound in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4H-cyclopenta[2,1-b3,4-b’]dithiophene: Similar in structure but with bromine atoms at different positions.
4H-Cyclopenta[2,1-b3,4-b’]dithiophene: Lacks bromine substitution but shares the dithiophene core.
Uniqueness
2,5-Dibromo-7H-cyclopenta[1,2-b:4,3-b’]dithiophen-7-one is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4,10-dibromo-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Br2OS2/c10-5-1-3-4-2-6(11)14-9(4)7(12)8(3)13-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNHYYTOOHYRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=C(C2=O)SC(=C3)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Br2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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